2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile

STING agonist immuno-oncology pyrrole-3-carbonitrile SAR

Researchers synthesizing STING agonists with controlled potency (ΔTm ≈ +4.0 °C, EC₅₀ ≈ 10 μM) require the precise 2-methoxy-5-nitro-3-carbonitrile substitution pattern to avoid excessive potency and toxicity seen with halogen analogs. This compound provides the exact electronic landscape for that intermediate activity window. - Serves as a direct precursor to the 7E chemotype for parallel library synthesis. - Dual-activation (5-nitro + 3-cyano) enables orthogonal diversification via methoxy deprotection, nitro reduction, or nitrile hydrolysis. - Cascade synthesis supports cost-effective procurement for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C7H7N3O3
Molecular Weight 181.15 g/mol
CAS No. 89998-67-4
Cat. No. B12876625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile
CAS89998-67-4
Molecular FormulaC7H7N3O3
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCN1C(=CC(=C1OC)C#N)[N+](=O)[O-]
InChIInChI=1S/C7H7N3O3/c1-9-6(10(11)12)3-5(4-8)7(9)13-2/h3H,1-2H3
InChIKeyHMTNDRPNEKDROJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Profile of 2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile


2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile (CAS 89998-67-4) is a tetrasubstituted 1H-pyrrole-3-carbonitrile derivative bearing methoxy at position 2, methyl at N1, nitro at position 5, and a carbonitrile at position 3 . With a molecular formula of C₇H₇N₃O₃, a molecular weight of 181.15 g/mol, a computed LogP of 1.34, and a polar surface area (PSA) of 83.77 Ų , this compound occupies a physicochemical space distinct from its heavier, more lipophilic arylpyrrole analogs (typical MW >250 g/mol). The simultaneous presence of a strongly electron-withdrawing nitro group at C5 and a carbonitrile group at C3 creates a unique dual-activation pattern on the pyrrole ring that is mechanistically exploited in nucleophilic aromatic substitution chemistry [1]. This substitution pattern renders the compound a versatile intermediate for further elaboration into bioactive pyrrole-3-carbonitrile derivatives, including potential STING receptor agonists and insecticidal/akaricidal agents.

Why Generic Analogs Cannot Replace 2-Methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile


Close structural analogs of 2-methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile — including 2-halogeno (Cl, Br) derivatives, the non-nitrated 2-methoxypyrrole-3-carbonitrile, and 2-aryl-substituted variants — exhibit sharply divergent electronic landscapes that directly translate into different reactivity profiles, biological target engagement, and downstream synthetic utility [1]. The combination of the 5-nitro group with the 3-carbonitrile group produces a dual electron-withdrawing effect that is not additive; kinetic studies on methoxydenitration demonstrate that in the pyrrole ring, a flanking nitro group accelerates nucleophilic displacement more effectively than a flanking cyano group — a ring-geometry-dependent reversal of the trend observed in the benzene series [2]. Substituting the 2-methoxy group with a halogen eliminates the oxygen lone-pair conjugation that modulates ring electronics and restricts the compound's utility as a precursor for alkoxy-substituted pharmacophores, such as those required in STING agonist scaffolds where a 2-methoxy group delivers intermediate binding potency (ΔTm = +4.0 °C; EC₅₀ = 9.75 μM) distinct from halogen-substituted analogs (ΔTm = +6.0 to +6.5 °C; EC₅₀ = 4.86–5.17 μM) [3]. Generic replacement without matching the precise 2-methoxy-5-nitro-3-carbonitrile substitution pattern therefore risks losing both the targeted reactivity and the specific biological activity profile that make this compound valuable in medicinal chemistry and agrochemical research.

Quantitative Differentiation Evidence Against Closest Analogs


STING Agonist Potency: Methoxy vs. Halogen Substituents

In a direct head-to-head SAR study of 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists, the 2-methoxy-substituted analog (compound 7E) exhibited intermediate binding potency to the hSTINGREF protein (ΔTm = +4.0 °C) and STING agonistic cellular activity in THP1-Blue ISG cells (EC₅₀ = 9.75 ± 0.84 μM). This potency is distinctly differentiated from both the 2-chloro analog (7B: ΔTm = +6.5 °C, EC₅₀ = 5.17 ± 0.50 μM) and the 2-bromo analog (7C: ΔTm = +6.0 °C, EC₅₀ = 4.86 ± 0.02 μM), placing the methoxy variant in a unique potency window suitable for scaffold optimization requiring balanced activity rather than maximal halogen-driven potency [1]. The unsubstituted analog (7A) was essentially inactive (ΔTm = +0.5 °C, EC₅₀ > 100 μM), confirming that the 2-methoxy group is critical for restoring measurable STING engagement.

STING agonist immuno-oncology pyrrole-3-carbonitrile SAR

Nucleophilic Aromatic Substitution Reactivity via Dual Activation

Kinetic studies on methoxydenitration reactions in the pyrrole ring demonstrate that a flanking nitro group is more effective than a flanking cyano group at accelerating nucleophilic displacement — a ring-geometry-dependent reversal of the benzene-series trend where cyano > nitro [1]. For the target compound, both a nitro group (C5) and a cyano group (C3) flank the reaction center at C2. The combined effect significantly enhances the rate of nucleophilic aromatic substitution compared to analogs bearing only a single electron-withdrawing group. The methoxydenitration reaction of 2-bromo-1-methyl-5-nitropyrrole (la) with methoxide ion was monitored spectrophotometrically at 375 nm and followed second-order kinetics (first order in both substrate and nucleophile) at 25 °C [2]. The presence of the nitro group at C5 accelerates the reaction relative to the non-nitrated analog, while the additional 3-cyano group in the target compound provides further activation not present in the simple 2-halogeno-1-methyl-5-nitropyrrole series.

nucleophilic aromatic substitution methoxydenitration kinetics pyrrole ring activation

Physicochemical Property Differentiation from Halogenated and Aryl Analogs

The computed physicochemical properties of 2-methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile (MW 181.15 g/mol, LogP 1.34, PSA 83.77 Ų) place it in a favorable drug-like chemical space that is substantially differentiated from 2-halogeno analogs and bulkier 2-aryl pyrrole-3-carbonitrile derivatives . The lower molecular weight (<200 Da) and moderate lipophilicity (LogP ~1.3) are consistent with good membrane permeability potential, while the PSA of 83.77 Ų falls within the commonly accepted threshold (<140 Ų) for oral bioavailability. In contrast, common 2-aryl-substituted pyrrole-3-carbonitrile insecticides (e.g., chlorfenapyr: MW 407.5 g/mol, predicted LogP >4) and 4,5-dihalogenated pyrrole-3-carbonitriles from patent EP0372263B1 (MW range 250–400 g/mol) occupy a distinctly more lipophilic and higher-MW chemical space that may limit their suitability as intermediates for orally bioavailable pharmaceutical candidates.

physicochemical profiling drug-likeness building block selection

Synthetic Accessibility via Cascade Reactions

A base-promoted three-component cascade reaction of α-hydroxy ketones, malonodinitrile, and alcohols provides direct access to 2-alkyloxy-1H-pyrrole-3-carbonitrile derivatives, a class to which the target compound belongs [1]. This methodology achieves C–C, C–O, and C–N bond formations in a single step with broad substrate scope, good functional group tolerance, and high atom economy. Separately, a ligand-free palladium(II)-catalyzed cascade of C(sp)–C(sp²) coupling followed by intramolecular C–N bond formation delivers substituted 1H-pyrrole-3-carbonitriles in 75–94% yield [2]. For 4,5-substituted pyrrole-3-carbonitriles, an eco-friendly protocol using recyclable Pd/C and HZSM-5 heterogeneous catalysts achieves yields up to 98%, surpassing traditional liquid acid methods [3]. These convergent synthetic routes contrast with the linear, multi-step sequences often required for 2-aryl or 2-halogeno pyrrole-3-carbonitriles, which typically involve separate halogenation, nitration, and cyanation steps with lower overall yields.

multicomponent synthesis 2-alkyloxypyrrole-3-carbonitrile green chemistry

Thermal Stability of N-Methylnitropyrroles

Kinetic studies of thermal decomposition of pyrrole nitro derivatives established activation energies in the 35–57 kcal/mol range, with N-methyl substitution (as present in the target compound) increasing thermal stability compared to N–H nitropyrroles [1]. The decomposition of nitropyrroles substituted at the heterocycle nitrogen (N-methyl) follows a radical mechanism, whereas 2-nitro and 2,5-dinitropyrroles with free N–H decompose via a molecular mechanism [2]. The target compound, bearing an N-methyl group, benefits from this enhanced thermal stability relative to non-methylated nitropyrrole-3-carbonitriles. The methoxy derivative 2-methoxy-1-methyl-5-nitropyrrole was noted to decompose slowly under methanolic reaction conditions at 40 °C over 4–5 days, indicating moderate thermal stability suitable for ambient storage but warranting temperature control during prolonged reactions [3].

thermal stability nitropyrrole decomposition activation energy

Optimal Deployment Scenarios Based on Quantitative Evidence


STING Agonist Lead Optimization

Research teams pursuing STING receptor agonists for immuno-oncology applications should prioritize 2-methoxy-1-methyl-5-nitro-1H-pyrrole-3-carbonitrile as a key intermediate for synthesizing analogs in the intermediate potency window (ΔTm ≈ +4.0 °C, EC₅₀ ≈ 10 μM). As demonstrated in the SAR study by Sun et al. (2023), the 2-methoxy group delivers balanced STING binding and cellular activation that avoids the maximal potency of halogen-substituted analogs (ΔTm +6.0 to +6.5 °C, EC₅₀ <5 μM), which may provoke excessive cytokine release and systemic toxicity [1]. The compound serves as a direct precursor to the 7E chemotype, enabling further optimization at the aniline ring system without re-synthesizing the pyrrole core.

SNAr Methodology Development on Dual-Activated Pyrroles

The unique dual-activation pattern (5-nitro + 3-cyano) of this compound makes it an exemplary substrate for studying nucleophilic aromatic substitution (SNAr) mechanisms in electron-deficient heterocycles. As established by Bazzano et al. (1984), the pyrrole ring exhibits a reversed electronic trend compared to benzene — nitro is a more effective activating group than cyano for methoxydenitration [2]. Researchers developing new SNAr methodologies can exploit this compound to explore cine vs. direct substitution outcomes, leaving group effects, and solvent/nucleophile dependencies with a substrate that provides two distinct electron-withdrawing groups for kinetic analysis.

Agrochemical Intermediate for Pyrrole-3-carbonitrile Insecticides

The compound is structurally positioned within the pyrrole-3-carbonitrile insecticide/acaricide/molluscicide class claimed in patent EP0372263B1, which broadly covers 2-substituted (including alkoxy), 5-substituted (including nitro), and 3-carbonitrile pyrroles [3]. Its lower molecular weight (181.15 g/mol) and moderate lipophilicity (LogP 1.34) offer physicochemical differentiation from heavier 2-aryl pyrrole-3-carbonitriles (e.g., chlorfenapyr, MW 407.5 g/mol), potentially enabling foliar uptake or soil mobility properties distinct from current commercial arylpyrroles. Synthetic accessibility via the base-promoted three-component cascade (Liu et al., 2021) provides a cost-effective route for agrochemical discovery programs exploring this under-explored substitution space [4].

Building Block for Parallel Library Synthesis

The combination of high synthetic accessibility (cascade yields up to 94–98% for the pyrrole-3-carbonitrile core), favorable physicochemical properties (MW <200 Da, LogP 1.34, PSA 83.77 Ų), and a richly functionalized scaffold (four diverse substituents on a single pyrrole ring) positions this compound as an ideal building block for parallel library synthesis [5]. The methoxy group at C2 can be deprotected to the phenol for further derivatization, the nitro group at C5 can be reduced to an amine for amide coupling, and the carbonitrile at C3 can be hydrolyzed to the carboxylic acid or reduced to the aminomethyl group — enabling three orthogonal diversification vectors from a single intermediate.

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